![molecular formula C20H22N2O2S2 B2863906 2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide CAS No. 896604-17-4](/img/structure/B2863906.png)
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including the compound , have been recognized for their antioxidant properties. These compounds can neutralize free radicals and prevent oxidative stress, which is a factor in various chronic diseases. The antioxidant activity is often evaluated through assays like DPPH and ABTS, which measure the scavenging ability of these compounds on free radicals .
Analgesic and Anti-inflammatory Applications
The compound has shown significant analgesic and anti-inflammatory activities in scientific studies. This is particularly relevant in the development of new pain relief medications. The efficacy of such compounds is usually tested using models of acute and chronic pain, as well as inflammation-induced models in laboratory animals .
Antimicrobial and Antifungal Applications
As part of the thiazole family, this compound has potential applications in treating bacterial and fungal infections. Research has demonstrated the effectiveness of thiazole derivatives against a variety of pathogens, which could lead to the development of new antimicrobial and antifungal agents .
Antiviral Applications
Thiazole derivatives have been explored for their antiviral activities, including potential treatments for HIV. The mechanism often involves inhibiting enzymes or processes that are essential for viral replication. Studies typically involve in vitro assays to screen for inhibitory activity against various viral pathogens .
Antitumor and Cytotoxic Applications
Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. These compounds can be designed to target specific cancer cell lines, and their efficacy is evaluated through cell viability assays, such as the MTT assay, to determine their potential as cancer therapeutics .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage. Research in this field often involves studying the effects of these compounds on cell models of neurodegeneration .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to different outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with various biological effects due to their diverse biological activities .
Action Environment
The solubility of thiazole in various solvents could potentially be influenced by environmental factors.
properties
IUPAC Name |
2,5-dimethyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-5-8-17(9-6-14)20-22-18(13-25-20)10-11-21-26(23,24)19-12-15(2)4-7-16(19)3/h4-9,12-13,21H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTORCYNAHGWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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